

Spectroscopic data of 3-Methoxy-2-methylaniline (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methoxy-2-methylaniline

Cat. No.: B139353

Get Quote

Spectroscopic Profile of 3-Methoxy-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methoxy-2-methylaniline** (CAS No: 19500-02-8), a versatile building block in the synthesis of various biologically active molecules. The following sections detail its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3-Methoxy-2-methylaniline** is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[1] The exact mass is 137.084063974 Da.[2][3]

Table 1: ¹H NMR Spectroscopic Data for 3-Methoxy-2-methylaniline

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
2.04-2.05	multiplet	3H	Ar-CH₃
3.60	broad singlet	2H	-NH ₂
3.80	singlet	3H	-OCH₃
6.33-6.37	multiplet	2H	Ar-H
6.94-7.01	multiplet	1H	Ar-H
Solvent: CDCl₃			

Table 2: 13C NMR Spectroscopic Data for 3-Methoxy-2-

methylaniline (Predicted)

Chemical Shift (δ) ppm	Assignment
~10	Ar-CH₃
~55	-OCH₃
~105-130	Ar-CH
~110-150	Quaternary Ar-C
~158	Ar-C-O

Note: Experimentally obtained ¹³C NMR data is not readily available in the searched literature.

The presented values are estimates based on

typical chemical shifts for substituted anilines.

Table 3: Mass Spectrometry Data for 3-Methoxy-2-methylaniline

m/z	lon	Method
137	[M] ⁺	EI
138.09134	[M+H]+	Predicted
160.07328	[M+Na]+	Predicted
The monoisotopic mass is 137.084063974 Da.[2][3]		

Table 4: IR Spectroscopic Data for 3-Methoxy-2-

<u>methylaniline</u>

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-3500	N-H stretch (amine)
3000-3100	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch
1580-1620	C=C aromatic ring stretch
1450-1550	C=C aromatic ring stretch
1200-1275	Ar-O-C stretch (asymmetric)
1000-1075	Ar-O-C stretch (symmetric)
690-900	C-H out-of-plane bend

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

• Weigh 5-25 mg of **3-Methoxy-2-methylaniline** for ¹H NMR or 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

- ¹H NMR: A standard pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.
- ¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small, volatile molecules.

Sample Introduction:

- A dilute solution of 3-Methoxy-2-methylaniline is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- The sample is introduced into the ion source, often via a direct insertion probe or through a
 gas chromatograph (GC-MS).

Ionization and Analysis:

- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

• A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

Sample Preparation:

- A small amount of solid **3-Methoxy-2-methylaniline** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample at each reflection point.
- The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- The attenuated IR beam exits the crystal and is directed to a detector.
- A Fourier transform is performed on the resulting interferogram to produce the infrared spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **3-Methoxy-2-methylaniline**.

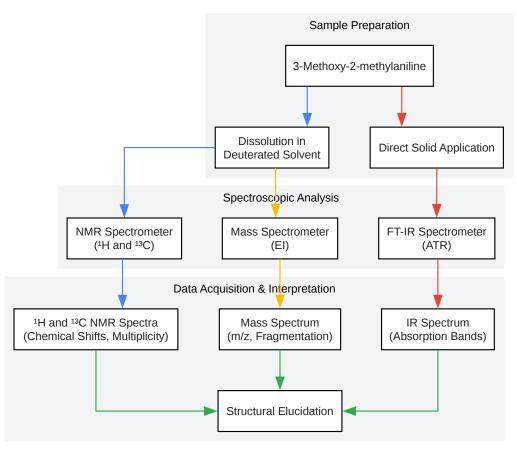
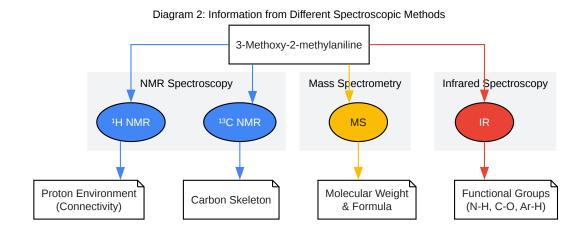



Diagram 1: General Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Click to download full resolution via product page

Caption: Relationship of spectroscopic data to molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite 3-methoxy-2-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data of 3-Methoxy-2-methylaniline (¹H NMR, ¹³C NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139353#spectroscopic-data-of-3-methoxy-2-methylaniline-h-nmr-c-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com